molecular formula C20H18FN7 B2895841 4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1226453-56-0

4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

Cat. No. B2895841
M. Wt: 375.411
InChI Key: ZXFQIXFGOYXHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis strategies, including the formation of the piperazine ring and the introduction of the fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, and pyrazolo[3,4-d][1,2,3]triazine moiety would all contribute to the overall structure .

Scientific Research Applications

Application Summary

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d][1,2,3]triazines have been investigated for their antitumor and antileukemia properties . These derivatives exhibit promising biological activity and are of interest in cancer research. Researchers explore their potential as novel chemotherapeutic agents by assessing their cytotoxic effects on tumor cells and leukemia cell lines.

Experimental Procedures

To evaluate the antitumor and antileukemia activity, researchers typically follow these experimental procedures:

  • Synthesis : The compound is synthesized using appropriate methods, such as visible-light-induced radical denitrogenative trifluoromethylation followed by defluorinative cyclization . The structure is confirmed using techniques like 1H, 13C, 19F-NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The compound’s antitumor and antileukemia potential makes it a valuable candidate for further investigation in cancer therapy. Its unique structure and mode of action warrant continued research to optimize its efficacy and safety.

Paveliev, S. A., Ustyuzhanin, A. O., Krylov, I. B., & Terent’ev, A. O. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. DOI: 10.3390/M1620

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQIXFGOYXHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

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